

Technical Profile: 2-Chloro-5-fluoro-4,6-dimethylpyrimidine

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Compound of Interest

Compound Name: 2-Chloro-5-fluoro-4,6-dimethylpyrimidine

CAS No.: 1192479-36-9

Cat. No.: B3089380

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CAS Number: 1192479-36-9 Chemical Class: Halogenated Heterocycle / Pyrimidine Scaffold[1]

Executive Summary

2-Chloro-5-fluoro-4,6-dimethylpyrimidine is a specialized heterocyclic building block used primarily in the development of Orexin Receptor Modulators and Kinase Inhibitors. Unlike generic pyrimidines, this scaffold features a specific substitution pattern (5-Fluoro, 4,6-Dimethyl) engineered to optimize metabolic stability.

Recent medicinal chemistry campaigns (e.g., J. Med. Chem. 2018) have identified this motif as a solution to Time-Dependent Inhibition (TDI) of Cytochrome P450 3A4 (CYP3A4). The steric bulk of the 4,6-dimethyl groups, combined with the electronic modulation of the 5-fluorine, prevents the oxidative defluorination pathway often responsible for bioactivation and toxicity in fluoropyrimidine drugs.

Key Applications:

- Lead Optimization: Mitigating CYP3A4 mechanism-based inactivation.

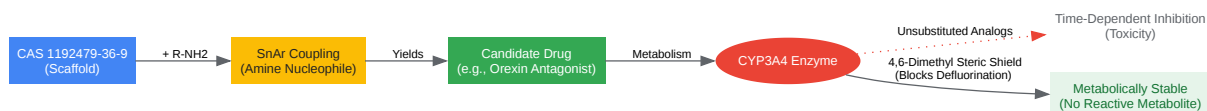
- Drug Synthesis: Precursor for octahydropyrrolo[3,4-c]pyrrole derivatives (Orexin antagonists).
- SnAr Chemistry: Highly reactive electrophile for C-N bond formation at the C2 position.

Chemical & Physical Properties[2][3]

Property	Data
Chemical Name	2-Chloro-5-fluoro-4,6-dimethylpyrimidine
Molecular Formula	C ₆ H ₆ ClFN ₂
Molecular Weight	160.58 g/mol
Appearance	White to off-white solid
Melting Point	48–52 °C (Typical range for similar analogs)
Solubility	Soluble in DMSO, DCM, Ethyl Acetate, Methanol
LogP (Predicted)	~1.8 – 2.1
pKa (Predicted)	~ -3.2 (Pyrimidine nitrogen)
Storage	2–8°C, Inert atmosphere (Argon/Nitrogen)

Mechanism of Utility: Metabolic Stability & Synthesis

The following diagram illustrates the role of CAS 1192479-36-9 in drug design, specifically highlighting how its structural features block metabolic toxicity pathways.



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Figure 1: Structural logic for using CAS 1192479-36-9. The 4,6-dimethyl groups sterically hinder the 5-position, preventing CYP3A4-mediated oxidative defluorination and subsequent toxicity.

Experimental Protocols

A. General Protocol: S_NAr Coupling (C-N Bond Formation)

This protocol describes the displacement of the C2-chlorine by a secondary amine, a standard reaction for generating bioactive libraries.

Reagents:

- Substrate: **2-Chloro-5-fluoro-4,6-dimethylpyrimidine** (1.0 equiv)
- Nucleophile: Amine (e.g., pyrrolidine derivative, aniline) (1.1 equiv)
- Base:
 - Diisopropylethylamine (DIPEA) or
(2.0 equiv)
- Solvent: DMSO or NMP (anhydrous)

Step-by-Step Methodology:

- Preparation: In a flame-dried reaction vial equipped with a magnetic stir bar, dissolve **2-Chloro-5-fluoro-4,6-dimethylpyrimidine** (100 mg, 0.62 mmol) in anhydrous DMSO (2.0 mL).
- Addition: Add the amine nucleophile (0.68 mmol) followed by DIPEA (0.22 mL, 1.24 mmol).
- Reaction: Seal the vial and heat to 100–120 °C for 4–12 hours. Monitor progress via LC-MS (Target mass: Amine MW + 124.1).
 - Note: The 4,6-dimethyl groups donate electron density to the ring, making the C2 position less electrophilic than in unsubstituted pyrimidines. Higher temperatures are often required compared to 2-chloropyrimidine.

- Workup: Cool to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (3 x 10 mL) to remove DMSO. Wash the organic layer with brine, dry over

, and concentrate.

- Purification: Purify via flash column chromatography (Hexanes/Ethyl Acetate gradient).

B. Synthesis of the Scaffold (Reference Route)

If the compound is not commercially available, it can be synthesized via the condensation of fluorinated diketones.

- Condensation: React 3-fluoro-2,4-pentanedione with urea (acid catalysis) to yield 5-fluoro-4,6-dimethylpyrimidin-2-ol.
- Chlorination: Reflux the pyrimidin-2-ol with Phosphorus Oxychloride () (neat or in toluene) for 2–4 hours to yield **2-chloro-5-fluoro-4,6-dimethylpyrimidine**.

Handling & Stability

- Stability: The 2-chloro moiety is susceptible to hydrolysis under strongly acidic or basic aqueous conditions over extended periods.
- Storage: Store at 2–8°C under an inert atmosphere (Argon). Protect from moisture.
- Safety:
 - H302: Harmful if swallowed.
 - H315/H319: Causes skin and serious eye irritation.
 - Sensitization: Potential skin sensitizer due to electrophilic nature. Use gloves and work in a fume hood.

References

- Metabolic Stability & CYP3A4 TDI: Kalgutkar, A. S., et al. "Overcoming Time-Dependent Inhibition (TDI) of Cytochrome P450 3A4 (CYP3A4) Resulting from Bioactivation of a

Fluoropyrimidine Moiety." Journal of Medicinal Chemistry, 2018.

- Orexin Receptor Modulators (Patent): "Disubstituted octahydropyrrolo[3,4-c]pyrroles as orexin receptor modulators." Patent WO2011050198A1, 2011.
- General Pyrimidine Synthesis: "Preparation of 2-chloro-4-substituted pyrimidines." Patent CN103554036B.[2]

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Sources

- 1. WO2011050198A1 - Disubstituted octahy - dropyrrolo [3,4-c] pyrroles as orexin receptor modulators - Google Patents [patents.google.com]
- 2. CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds - Google Patents [patents.google.com]
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